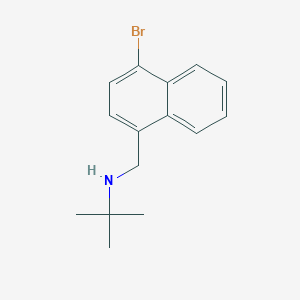
tert-Butyl 6-chloro-2,8-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 6-chloro-2,8-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate: is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-chloro-2,8-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Chlorination: Introduction of the chlorine atom at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Esterification: The carboxylate group can be introduced through esterification reactions using appropriate carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce various functionalized quinoline derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.
Medicine
Pharmaceutical research may explore this compound for potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
作用机制
The mechanism of action of tert-Butyl 6-chloro-2,8-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
6-Chloro-2,8-dimethylquinoline: Lacks the tert-butyl and carboxylate groups.
tert-Butyl 6-chloroquinoline-1-carboxylate: Lacks the 2,8-dimethyl groups.
2,8-Dimethylquinoline: Lacks the chlorine, tert-butyl, and carboxylate groups.
Uniqueness
The presence of the tert-butyl, chlorine, and carboxylate groups in tert-Butyl 6-chloro-2,8-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate makes it unique compared to other quinoline derivatives. These functional groups can significantly influence its chemical reactivity and biological activity, potentially leading to unique applications.
属性
分子式 |
C16H22ClNO2 |
|---|---|
分子量 |
295.80 g/mol |
IUPAC 名称 |
tert-butyl 6-chloro-2,8-dimethyl-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H22ClNO2/c1-10-8-13(17)9-12-7-6-11(2)18(14(10)12)15(19)20-16(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI 键 |
MMRCNRSVGYYAEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(N1C(=O)OC(C)(C)C)C(=CC(=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


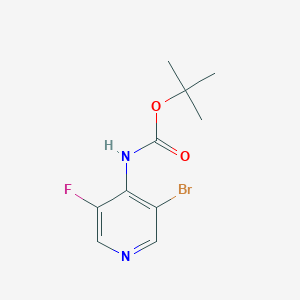

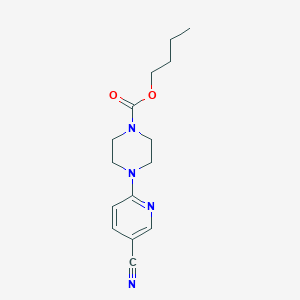
![7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine](/img/structure/B11837523.png)
![3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11837528.png)

![1-(3-((2-Chloro-4-formyl-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B11837536.png)
![Methyl 2-hydroxy-5-[(naphthalen-1-yl)methyl]benzoate](/img/structure/B11837537.png)
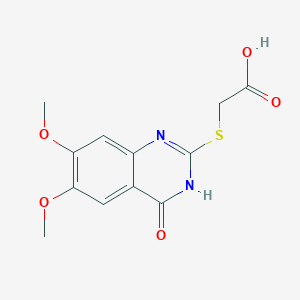
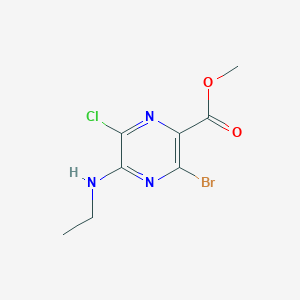


![2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one](/img/structure/B11837571.png)
